N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide
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Overview
Description
N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring Each of these steps requires specific reagents and conditions, such as the use of palladium catalysts for coupling reactions and the use of strong acids or bases for functional group transformations .
Industrial Production Methods
These include optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available reagents, and implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindoles, while substitution of the iodo group can result in the formation of various substituted benzohydrazides .
Scientific Research Applications
N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, while the benzyl and iodobenzohydrazide moieties can enhance binding affinity and specificity . The compound may exert its effects through the modulation of enzyme activity, inhibition of protein-protein interactions, or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(3E)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
Uniqueness
N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide is unique due to the presence of the iodo group, which can be used for further functionalization through substitution reactions. Additionally, the combination of the indole core with the benzyl and iodobenzohydrazide moieties provides a unique structural framework that can interact with a wide range of biological targets .
Properties
Molecular Formula |
C22H16IN3O2 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)imino-4-iodobenzamide |
InChI |
InChI=1S/C22H16IN3O2/c23-17-12-10-16(11-13-17)21(27)25-24-20-18-8-4-5-9-19(18)26(22(20)28)14-15-6-2-1-3-7-15/h1-13,28H,14H2 |
InChI Key |
FNCYJTYGIOZBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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